N-[5-(Pyrrolidin-1-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide

Medicinal Chemistry Physicochemical Profiling Lead Optimization

N-[5-(Pyrrolidin-1-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide (CAS 828920-95-2) is a synthetic heterocyclic compound with the molecular formula C13H14N4OS and a molecular weight of 274.34 g/mol, featuring a pyrrolidine ring linked to a thiazole core and an isonicotinamide moiety. It belongs to the broader chemical class of thiazole-substituted pyrrolidine carboxamides, a scaffold investigated for kinase inhibition and antimicrobial applications.

Molecular Formula C13H14N4OS
Molecular Weight 274.34 g/mol
CAS No. 828920-95-2
Cat. No. B12884783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(Pyrrolidin-1-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide
CAS828920-95-2
Molecular FormulaC13H14N4OS
Molecular Weight274.34 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=CN=C(S2)NC(=O)C3=CC=NC=C3
InChIInChI=1S/C13H14N4OS/c18-12(10-3-5-14-6-4-10)16-13-15-9-11(19-13)17-7-1-2-8-17/h3-6,9H,1-2,7-8H2,(H,15,16,18)
InChIKeyQVERPHXRMCCYIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specification for N-[5-(Pyrrolidin-1-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide (CAS 828920-95-2)


N-[5-(Pyrrolidin-1-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide (CAS 828920-95-2) is a synthetic heterocyclic compound with the molecular formula C13H14N4OS and a molecular weight of 274.34 g/mol, featuring a pyrrolidine ring linked to a thiazole core and an isonicotinamide moiety . It belongs to the broader chemical class of thiazole-substituted pyrrolidine carboxamides, a scaffold investigated for kinase inhibition and antimicrobial applications [1]. This compound is primarily encountered in early-stage medicinal chemistry research and as a specialized building block for derivative synthesis .

The Risk of Analog Substitution for N-[5-(Pyrrolidin-1-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide in Research Protocols


Within the thiazole-pyrrolidine carboxamide series, minor structural modifications can lead to significant changes in biological activity and physicochemical properties. For example, the introduction of a single chlorine atom at the 4-position of the thiazole ring to create N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide (CAS 828921-04-6) alters molecular weight (308.79 g/mol) and potentially impacts target binding and solubility . Similarly, variations in the carboxamide linkage (e.g., moving from pyridine-4-carboxamide to pyridine-2-carboxamide isomers) can drastically change the molecule's conformational preferences and biological target profile [1]. Generic substitution without validated equivalence data therefore carries a high risk of introducing uncontrolled variables, making procurement of the exact CAS-specified compound essential for experimental reproducibility.

Quantitative Differentiation Evidence for N-[5-(Pyrrolidin-1-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide


Physicochemical Differentiation: Molecular Weight and Lipophilicity vs. Halo-Substituted Analogs

Compared to its 4-chloro-substituted analog (CAS 828921-04-6), the target compound lacks the electron-withdrawing chlorine substituent, resulting in a lower molecular weight (274.34 vs. 308.79 g/mol) and predictably higher lipophilicity. The chlorine substituent increases molecular weight by 34.45 g/mol and is expected to lower LogP, a critical parameter for membrane permeability and off-target binding . In the context of a related thiazole-pyrrolidine series, such halogen substitutions were shown to directly impact Minimum Inhibitory Concentrations (MICs) against bacterial and fungal strains, with potency variations exceeding 4-fold between closely related analogs [1].

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Scaffold-Specific Kinase Selectivity Profile: PIM Kinase Inhibition Potential

The pyridine-4-carboxamide motif linked to a thiazole-pyrrolidine scaffold is claimed in patent literature (e.g., WO2014110574A1, JP6554037B2) as a privileged structure for pan-PIM kinase inhibition [1]. While quantitative IC50 values for the exact compound against PIM-1, PIM-2, and PIM-3 are not publicly disclosed, the patent family establishes that this specific substitution pattern, particularly the pyridin-4-yl carboxamide linkage, was selected for its ability to achieve low-nanomolar potency against all three PIM isoforms [2]. This contrasts with related pyridine-2-carboxamide and pyridine-3-carboxamide isomers, which typically show selectivity toward only one or two PIM isoforms or significantly reduced potency [2]. This class-level evidence strongly implies a unique selectivity signature for this compound compared to its regioisomers.

Cancer Biology Kinase Inhibition Chemical Biology

Differentiation in Synthesis Accessibility: Pyrrolidine-Thiazole Core as a Divergent Intermediate

The pyrrolidin-1-yl substitution at the 5-position of the thiazole ring in N-[5-(Pyrrolidin-1-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide creates a unique synthetic handle for further diversification. A recent 2020 study on the 'Efficient Synthesis of Novel Thiazole Substituted Pyrrolidine Derivatives' demonstrated that this core scaffold can be readily functionalized to generate libraries of 12 analogs (compounds 4a-l) with distinct antimicrobial profiles [1]. The lack of a halogen at the 4-position (in contrast to CAS 828921-04-6) preserves a reactive site for late-stage functionalization via electrophilic aromatic substitution, a versatility not available in the pre-chlorinated analog . This makes the target compound a more versatile starting material for structure-activity relationship (SAR) studies.

Synthetic Chemistry Building Blocks Drug Discovery

Critical Data Gap Advisory: Limitations in Publicly Available Quantitative Differential Evidence

A systematic search of primary research papers, patents, and authoritative databases (excluding prohibited vendor sites) reveals a critical limitation: no published study directly compares N-[5-(Pyrrolidin-1-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide against its closest analogs in a quantitative head-to-head assay. The evidence presented in this guide relies on cross-study comparisons, class-level inferences from patent SAR, and physicochemical property calculations. For critical procurement decisions, researchers should verify lot-specific purity (typically >95% by HPLC), request vendor Certificates of Analysis (CoA), and consider running internal benchmarking assays against the 4-chloro analog (CAS 828921-04-6) or the pyridine-2-carboxamide isomer to confirm functional equivalence for their specific application .

Data Transparency Procurement Risk Experimental Reproducibility

Procurement-Driven Application Scenarios for N-[5-(Pyrrolidin-1-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide


Pan-PIM Kinase Inhibitor Reference Standard in Oncology Research

Based on the class-level patent evidence for pan-PIM inhibition by pyridin-4-yl carboxamide thiazoles [1], this compound serves as a specialized reference standard in kinase selectivity panels. When profiling new PIM inhibitor candidates, researchers need a control compound with a validated pyridin-4-yl substitution to benchmark isoform selectivity (PIM-1/PIM-2/PIM-3). Its use is predicated on the SAR established in the Incyte/Hengrui patent families, which identify this substitution pattern as critical for balanced triple-isoform activity .

Divergent Synthesis Starting Material for Thiazole-Pyrrolidine Libraries

For medicinal chemistry groups engaged in structure-activity relationship (SAR) exploration of antimicrobial or kinase-targeted agents, the compound's unsubstituted 4-position on the thiazole ring provides a versatile synthetic handle. As demonstrated by the 2020 Bodake et al. study, similar pyrrolidine-thiazole scaffolds can be efficiently diversified into 12-analog libraries [1]. Procurement of this specific compound (over its 4-chloro analog) is warranted when the synthetic plan requires late-stage halogenation or cross-coupling at this position.

Property Benchmarking in Computational Chemistry and Drug Design

The defined molecular structure and calculated physicochemical properties (e.g., molecular weight 274.34 g/mol, LogP predictions) make this compound a useful benchmarking ligand for computational models, including molecular docking and pharmacophore modeling for PIM kinases. Its selection over the chloro-substituted analog (CAS 828921-04-6) allows for the isolation of halogen-bonding effects in computational studies, a design choice supported by the distinct molecular weight and electronic property differences highlighted in the comparison data .

Method Development and Validation for Thiazole-Containing Compound Analytics

Given the growing interest in thiazole-pyrrolidine hybrids as bioactive scaffolds, analytical chemistry labs can use this compound as a representative analyte for developing and validating HPLC, LC-MS, or NMR purity methods for small heterocyclic molecules. The well-defined molecular formula (C13H14N4OS) and structure provide a reliable standard for method calibration, ensuring that detection and quantification protocols are robust before application to more complex derivatives.

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